molecular formula C7H11NO3 B2633401 (2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid CAS No. 2375248-89-6

(2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid

Cat. No.: B2633401
CAS No.: 2375248-89-6
M. Wt: 157.169
InChI Key: PVWXSUOAGYLEQM-UHNVWZDZSA-N
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Description

(2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid is a chiral compound belonging to the piperidine family. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . This compound is characterized by its six-membered ring structure containing one nitrogen atom and five carbon atoms, with a carboxylic acid and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the asymmetric hydrogenation of suitable precursors using chiral catalysts. Another method involves the stereoselective cyclization of appropriate starting materials under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to achieve high yields and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,4S)-2-Methyl-6-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .

Properties

IUPAC Name

(2R,4S)-2-methyl-6-oxopiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-4-2-5(7(10)11)3-6(9)8-4/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWXSUOAGYLEQM-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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